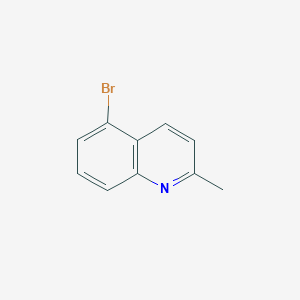

5-Bromo-2-methylquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICMDSLRHPXLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481547 | |

| Record name | 5-BROMO-2-METHYLQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54408-52-5 | |

| Record name | 5-BROMO-2-METHYLQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Chemical Reactivity and Transformations of 5 Bromo 2 Methylquinoline and Its Derived Analogues

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the 5-position of the quinoline (B57606) ring is susceptible to nucleophilic substitution, although its reactivity is influenced by the electron-donating or -withdrawing nature of other substituents on the ring. quinoline-thiophene.com In derivatives like 5-bromo-2-chloro-3-methylquinoline (B8715050), the halogen atoms can be displaced by nucleophiles such as amines or thiols, paving the way for the synthesis of a wide range of derivatives. smolecule.com Similarly, for 8-bromo-5-fluoro-2-methylquinoline, the bromine atom can be substituted by nucleophiles like amines and thiols. smolecule.com This reactivity is a fundamental tool for introducing diverse functional groups onto the quinoline core. For instance, in 7-bromo-2-methylquinoline-5,8-dione, the bromine at the C(7) position can be exploited to guide chemical transformations. mdpi.com

The bromine atom's high activity allows it to readily participate in nucleophilic substitution reactions. quinoline-thiophene.com For example, interaction with nucleophiles containing hydroxyl or amino groups results in the replacement of the bromine atom, leading to the formation of new derivatives. quinoline-thiophene.com This substitution is a key step in the synthesis of many complex molecules.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, and 5-bromo-2-methylquinoline is an excellent substrate for these transformations. The bromine atom provides a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of intricate molecular frameworks.

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds by reacting an organoboron compound with a halide, is a widely used method for functionalizing this compound and its analogues. For example, 5-bromo-2-chloro-3-methylquinoline is frequently used in Suzuki-Miyaura reactions with boronic acids to create complex organic molecules. smolecule.com The bromine atom's presence enhances the electrophilicity of the quinoline ring, facilitating these coupling reactions.

Research has demonstrated the successful use of Suzuki-Miyaura coupling for various brominated quinolines. For instance, the reaction of 6-bromo-2-methylquinoline (B1268081) has been effectively used in Suzuki-Miyaura coupling reactions. mit.edu However, the reactivity can be influenced by other substituents. In the case of 8-(benzyloxy)-5-bromo-2-methylquinoline, the electron-donating nature of the methoxy (B1213986) group can slow down the rate of Suzuki-Miyaura couplings at the 5-position bromine.

| Brominated Quinoline Substrate | Coupling Partner | Catalyst System | Key Observation | Reference |

|---|---|---|---|---|

| 5-Bromo-2-chloro-3-methylquinoline | Aryl boronic acids | Palladium-based | Forms complex organic molecules. | smolecule.com |

| 6-Bromo-2-methylquinoline | Lithium triisopropyl borates | Palladium precatalyst | Effectively transformed into the coupled product. | mit.edu |

| 8-(Benzyloxy)-5-bromo-2-methylquinoline | Not specified | Not specified | Electron-donating group slows the reaction. |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, providing a powerful method for synthesizing aryl amines from aryl halides. This reaction has been successfully applied to brominated quinolines, including derivatives of this compound.

Studies have explored the Buchwald-Hartwig reaction with 6-bromo-2-methylquinoline as a starting material, using various amine reagents. researchgate.netmdpi.com The use of a bio-based solvent like eucalyptol (B1671775) has been shown to give good to excellent yields (61%-99%) for the coupling of 6-bromo-2-methylquinoline with different amines. mdpi.com This highlights the versatility and broad scope of amination reactions for modifying the quinoline core. The reaction is generally applicable to a wide range of primary and secondary amines. organic-chemistry.org

| Brominated Quinoline Substrate | Amine Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| 6-Bromo-2-methylquinoline | Various amines | Eucalyptol | 61-99% | mdpi.com |

| 6-Bromo-2-methylquinoline | Various amines | Toluene (B28343) | Average 70% | mdpi.com |

| 6-Bromo-2-methylquinoline | Various amines | Xylene | 75% (one example) | mdpi.com |

| 6-Bromo-2-methylquinoline | Various amines | THF | Average 60% | mdpi.com |

Reactions Involving the Methyl Group at Position 2

The methyl group at the 2-position of the quinoline ring is not merely a passive substituent. Its α-hydrogen atoms exhibit a degree of acidity, particularly in the presence of strong bases, allowing it to participate in various reactions. quinoline-thiophene.com This reactivity provides another avenue for the functionalization of the this compound scaffold.

One of the key transformations of the 2-methyl group is its oxidation to a carboxylic acid. This reaction converts the methyl group into a valuable functional group that can be further modified. While the oxidation of a benzylic methyl group to a carboxylic acid is a standard transformation, the conditions must be carefully chosen for quinoline derivatives to avoid unwanted side reactions. youtube.com For instance, the methyl group at the 2-position in 8-bromo-2-methylquinoline-4-carboxylic acid can be oxidized to form a carboxylic acid or an aldehyde. Similarly, the aldehyde group in 2-methylquinoline-6-carbaldehyde (B33555) can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Ring Modifications and Further Functionalization Strategies

Beyond reactions at the bromine and methyl substituents, the quinoline ring itself can undergo further modifications. These transformations can alter the electronic properties and steric profile of the molecule, leading to new derivatives with unique characteristics. For example, the quinoline ring in 5-bromo-2-methoxyquinoline (B3059385) can be reduced to form dihydroquinoline derivatives. Additionally, the synthesis of 8-bromo-2-methylquinoline-4-carboxylic acid often involves the bromination of 2-methylquinoline-4-carboxylic acid, demonstrating a direct modification of the quinoline ring system.

Derivatization Strategies for the Development of Biologically Active Scaffolds

The quinoline scaffold, particularly when substituted, is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netderpharmachemica.com The strategic derivatization of this compound serves as a key method for accessing novel molecular architectures with enhanced biological efficacy. The presence of the bromine atom at the C5-position and the methyl group at the C2-position provides specific sites for chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening.

A primary strategy for derivatizing this compound involves palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is frequently employed to introduce new aryl or heteroaryl groups at the 5-position of the quinoline ring. The reaction of this compound with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄, yields 5-aryl-2-methylquinoline derivatives. mdpi.com This approach has been utilized to synthesize a range of novel pyridine (B92270) derivatives with potential biological activities. mdpi.com The optimization of reaction conditions, including the choice of catalyst system (e.g., [PdCl₂(dcpf)]/K₃PO₄), temperature (typically 80–100°C), and substrate ratios, is crucial for achieving high yields.

Sonogashira Coupling: This method facilitates the introduction of alkyne moieties. The coupling of a terminal alkyne with this compound would proceed in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction paves the way for the synthesis of quinoline-containing polycyclic aromatic compounds and other complex molecules.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of various amine functionalities at the 5-position. This is a valuable strategy for synthesizing compounds with potential applications as enzyme inhibitors or receptor ligands.

Ullmann Condensation: This copper-catalyzed reaction provides another route for C-N and C-O bond formation, allowing for the synthesis of N-aryl and O-aryl derivatives of 5-amino- and 5-hydroxy-2-methylquinoline, respectively, starting from the corresponding bromo-precursor.

Beyond cross-coupling reactions, other derivatization strategies include:

Nucleophilic Aromatic Substitution (SNAAr): While less common for aryl bromides compared to activated aryl halides, under specific conditions, the bromine atom can be displaced by strong nucleophiles.

Modification of the Methyl Group: The methyl group at the C2-position can be functionalized through various reactions. For instance, oxidation can convert the methyl group into a carboxylic acid, which can then be further derivatized to form esters or amides. scispace.com This approach significantly expands the chemical space accessible from the this compound starting material.

These derivatization strategies have led to the synthesis of numerous biologically active compounds. For example, various substituted quinolines have demonstrated significant anticancer activity against a range of human tumor cell lines, including breast, lung, colon, and leukemia cancer cells. nih.govresearchgate.net Some derivatives act as growth inhibitors by inducing apoptosis, inhibiting angiogenesis, or disrupting cell migration. researchgate.net

The following table summarizes some derivatization strategies and the resulting biologically active scaffolds:

| Starting Material | Reaction Type | Reagents | Product Scaffold | Reported Biological Activity | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Suzuki Coupling | Arylboronic acids, Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-2-methylpyridin-3-amines | Anti-thrombolytic, Biofilm inhibition | mdpi.com |

| 4-chloro-2-methylquinolin-6-ol | Etherification | Bromoethane | 4-Chloro-6-ethoxy-2-methylquinoline | Intermediate for HIV latency-reversing agents | rsc.org |

| 6-bromo-2-methyl-quinoline | Hydrazine substitution, then condensation | Hydrazine hydrate, substituted acetophenones | 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinolines | Antimicrobial | derpharmachemica.combohrium.com |

| 5‑bromo‑2‑chloropyrimidin-4-amine | Nucleophilic Substitution | Sulfonyl and acid chlorides | 5‑bromo‑2‑chloropyrimidin-4-amine derivatives | Antimicrobial | researchgate.net |

| 2-methylquinoline (B7769805) sulfonamide | Dichlorination, then Oxidation | TCCA, SeO₂ | Dichloro-2-carboxyquinoline | Antiamyloidogenic agent | rsc.org |

| 2-methylquinoline sulfonamide | Bromination, then Suzuki Coupling | TBCA, pyridin-3-ylboronic acid | 5-(pyridin-3-yl)-2-methylquinoline sulfonamide | Tumor suppressor | rsc.org |

The development of these derivatization strategies is crucial for the field of medicinal chemistry, as it allows for the systematic exploration of the structure-activity relationships (SAR) of quinoline-based compounds. By fine-tuning the substituents on the quinoline core, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these molecules, ultimately leading to the discovery of new and effective therapeutic agents. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of synthetic compounds, offering precise measurement of the mass-to-charge ratio (m/z) to four or five decimal places. This accuracy allows for the determination of a molecule's elemental composition and the validation of its molecular formula, distinguishing it from other compounds with the same nominal mass.

For this compound, the theoretical monoisotopic mass is calculated to be 220.98401 Da. nih.gov HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), verifies this exact mass in experimental settings. In studies involving derivatives of 2-methylquinoline, HRMS is routinely used to confirm the successful synthesis of the target molecules. For instance, in the synthesis of 2-sulfolmethyl quinoline derivatives from 6-bromo-2-methylquinoline, HRMS was used to identify the [M+H]⁺ ion, with the found value of 361.9842 closely matching the calculated value of 361.9844. rsc.org This confirms the addition of the sulfolmethyl group. rsc.org Similarly, research on quinoline-5,8-dione analogues employs HRMS to validate the structures of newly synthesized compounds. mdpi.com

The high precision of HRMS is crucial for distinguishing between potential adducts (e.g., [M+H]⁺, [M+Na]⁺) and for confirming isotopic patterns, especially for brominated compounds like this compound, which exhibit a characteristic 1:1 isotopic signature for the ⁷⁹Br and ⁸¹Br isotopes.

Table 1: HRMS Data for this compound and Related Analogues

| Compound Name | Molecular Formula | Adduct | Theoretical m/z | Experimental m/z | Source |

| This compound | C₁₀H₈BrN | - | 220.98401 | Not specified | nih.gov |

| 5-Bromoquinoline | C₉H₆BrN | - | 206.96836 | Not specified | nih.gov |

| 2-(phenylsulfonylmethyl)-6-bromoquinoline | C₁₆H₁₂BrNO₂S | [M+H]⁺ | 361.9844 | 361.9842 | rsc.org |

| 7-chloro-6-(4-fluorophenylsulfonylmethyl)-2-methylquinoline-5,8-dione | C₁₆H₁₀³⁵Cl₂NO₃ | [M+H]⁺ | 334.0038 | 334.0026 | mdpi.com |

X-ray Diffraction (XRD) for Single-Crystal Solid-State Structure Determination

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

While a specific single-crystal structure determination for this compound is not prominently reported in the searched literature, extensive crystallographic studies have been performed on its close analogues. These studies serve as excellent models for understanding the structural characteristics of the this compound framework. For example, the crystal structure of 8-Bromo-2-methylquinoline revealed that π-π stacking interactions, with a centroid-to-centroid distance of 3.76 Å, play a significant role in stabilizing its solid-state structure. In another example, single-crystal XRD analysis of 4-Bromo-8-methoxyquinoline confirmed the coplanarity of the quinoline ring system and identified weak C–H⋯π interactions that form one-dimensional chains in the crystal lattice.

In more complex systems, such as Schiff base metal complexes derived from 7-formyl-8-hydroxy-2-methylquinoline, powder XRD patterns have been used to confirm the crystalline nature of the synthesized complexes. researchgate.netresearchgate.net These analyses underscore the power of XRD techniques in confirming the structural integrity and solid-state arrangement of quinoline-based compounds. researchgate.net

Table 2: Crystallographic Data for Analogues of this compound

| Compound Name | Key Structural Feature(s) | Interaction Type(s) | Source |

| 8-Bromo-2-methylquinoline | π-π stacking | Centroid distance: 3.76 Å | |

| 4-Bromo-8-methoxyquinoline | Coplanar ring system | Weak C–H⋯π interactions forming 1D chains | |

| Ni(II) and Mn(II) complexes of a Schiff base with a 2-methylquinoline moiety | Crystalline nature confirmed | Not specified | researchgate.net |

Electron Spin Resonance (ESR) Spectroscopy (if applicable for Radical Species or Paramagnetic Complexes)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used to study chemical species that possess one or more unpaired electrons. bhu.ac.inru.ac.za Such species include free radicals and paramagnetic metal complexes. mlsu.ac.innsu.ru The technique detects the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field, providing information about the electron's local environment, the distribution of electron density, and the identification of the paramagnetic substance. bhu.ac.inmlsu.ac.in

This compound, in its ground state, is a diamagnetic molecule with all its electrons paired. Therefore, it is ESR-inactive and does not produce an ESR spectrum on its own. bhu.ac.inru.ac.za However, ESR spectroscopy becomes a relevant and powerful tool under specific circumstances:

Formation of Radical Species: If this compound is involved in a chemical or photochemical reaction that proceeds through a free radical intermediate, ESR can be used to detect and characterize this transient species. mlsu.ac.inuni-hannover.de

Coordination to Paramagnetic Metal Ions: When this compound or its derivatives act as ligands and coordinate to a paramagnetic transition metal ion (e.g., Cu(II), Co(II), Mn(II)), the resulting complex is often ESR-active. researchgate.netresearchgate.net

A pertinent example is the study of a copper(II) complex with a Schiff base ligand derived from 8-hydroxy-2-methylquinoline. researchgate.netresearchgate.net The ESR spectrum of this Cu(II) complex was recorded at room temperature, and the analysis of the spectral parameters (g-values) indicated a covalent character in the metal-ligand bond and provided insights into the geometry of the complex. researchgate.net The g-values are crucial parameters derived from an ESR spectrum that characterize the magnetic moment of the unpaired electron. uni-frankfurt.de

Table 3: ESR Spectral Data for a Paramagnetic Complex Containing a 2-Methylquinoline Moiety

| Complex | g∥ | g⊥ | gₐᵥ | G (Geometry Factor) | Interpretation | Source |

| Cu(II) complex of 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one | 2.23 | 2.04 | 2.10 | 5.75 | Covalent character of the metal-ligand bond | researchgate.net |

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a range of molecular properties of quinoline derivatives. For related compounds, DFT calculations have been performed using methods like B3LYP with basis sets such as 6-311++G(d,p) to optimize molecular geometries and compute various parameters. researchgate.netsmolecule.comtandfonline.comtandfonline.com

Geometric Optimization and Analysis of Electronic Structure (HOMO-LUMO Energies and Gaps)

Geometric optimization of this compound using DFT would determine its most stable conformation by minimizing its energy. This process provides key information on bond lengths, bond angles, and dihedral angles.

The electronic structure is primarily understood through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. tandfonline.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity. tandfonline.comtandfonline.com For similar quinoline derivatives, the HOMO is often localized on the quinoline ring system, while the LUMO can be influenced by electron-withdrawing substituents like halogens. smolecule.com

| Parameter | Significance | Typical Influences |

|---|---|---|

| HOMO Energy | Electron-donating ability | Electron-donating groups increase HOMO energy |

| LUMO Energy | Electron-accepting ability | Electron-withdrawing groups decrease LUMO energy |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and electronic transitions | Substituents can increase or decrease the gap |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption Maxima)

Theoretical calculations can predict spectroscopic data that can be compared with experimental results for structural validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Theoretical calculations have shown good agreement with experimental values for related quinoline compounds. nuph.edu.ua For instance, in studies of similar molecules, the chemical shifts of protons and carbons are calculated and compared to experimental data.

IR Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. dergipark.org.tr These calculations help in the assignment of fundamental vibrational modes. researchgate.net For example, aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region, while C-C stretching modes are found between 1400-1600 cm⁻¹. smolecule.com

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and their corresponding absorption wavelengths in the UV-Vis spectrum. researchgate.net The calculated absorption maxima are often compared with experimental spectra to understand the electronic properties of the molecule. researchgate.net These calculations can show how different substituents affect the absorption spectra.

| Spectroscopic Technique | Predicted Parameter | Computational Method |

|---|---|---|

| NMR | Chemical Shifts (δ) | GIAO |

| IR | Vibrational Frequencies (cm⁻¹) | DFT |

| UV-Vis | Absorption Maxima (λmax) | TD-DFT |

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. tandfonline.com The MEP surface illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For similar molecules, MEP analysis has been used to identify reactive sites. tandfonline.com The distribution of atomic charges can be calculated using methods like Mulliken population analysis. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides insights into the bonding and antibonding interactions within a molecule, revealing details about charge transfer and resonance stabilization. tandfonline.com By examining the interactions between filled (donor) and empty (acceptor) orbitals, the stability of the molecule can be understood in terms of hyperconjugative interactions. uni-muenchen.de The energy of these interactions (E(2)) quantifies the delocalization of electron density. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methods used to develop mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. dergipark.org.tr

Development of Predictive Models for Biological Activity based on Molecular Descriptors

QSAR models are developed by correlating molecular descriptors (e.g., electronic, hydrophobic, and steric properties) with observed biological activities. dergipark.org.tr For quinoline derivatives, QSAR studies have been employed to predict their potential as therapeutic agents, such as antituberculosis agents. nih.gov These models can guide the design of new compounds with enhanced activity. dergipark.org.trnih.gov The models often use multiple linear regression to establish the relationship between the descriptors and the biological response. dergipark.org.tr For example, studies on quinolinone derivatives have shown that electron-withdrawing groups like chloro and bromo can increase biological activity. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Biomolecule Interactions and Conformational Studies

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic nature of interactions between a ligand, such as this compound, and a biological macromolecule. These simulations can reveal the stability of the ligand-protein complex, conformational changes in both the ligand and the receptor, and the intricate network of intermolecular forces that govern the binding event.

In studies involving quinoline derivatives, MD simulations have been crucial for assessing the stability of ligand-receptor complexes. For instance, simulations can track the root-mean-square deviation (RMSD) of the protein and ligand atoms over time, providing a measure of the complex's stability. A stable RMSD profile suggests that the ligand remains securely bound in the active site. Furthermore, root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein, which may be important for ligand binding and function.

Conformational studies using MD simulations can shed light on how this compound adapts its shape to fit into a binding pocket. The simulations can explore the potential energy surface of the molecule, identifying low-energy, stable conformations. This information is vital for understanding the molecule's bioactive conformation, which is the specific three-dimensional arrangement it adopts when interacting with its biological target.

Hydrogen bonding and hydrophobic interactions are key determinants of ligand binding affinity. MD simulations allow for a detailed analysis of these interactions over the simulation time. For example, in a study of quinoline derivatives as protease inhibitors, MD simulations revealed a large number of intermolecular hydrogen bonds between the ligand and key amino acid residues, such as Glu166 and Gln189, indicating a strong and stable interaction. Similarly, simulations of quinoline-galactoside derivatives targeting galectin-8N showed that the quinoline nitrogen plays an important role in forming structure-stabilizing water-mediated hydrogen bonds.

The solvent-accessible surface area (SASA) is another important parameter that can be calculated from MD simulations. A decrease in SASA upon ligand binding can indicate that the ligand is well-buried within the binding pocket, which is often associated with higher binding affinity.

Molecular Docking Studies for Predicting Binding Modes and Affinities with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. For this compound and its derivatives, molecular docking has been instrumental in identifying potential biological targets and predicting their binding affinities.

The process of molecular docking involves placing the ligand in various positions and orientations within the receptor's binding site and scoring each pose based on a scoring function that estimates the binding free energy. A more negative docking score generally indicates a higher binding affinity. For example, in a study of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors, a compound with a bromo-substituted quinoline moiety showed a high docking score, suggesting strong binding to the enzyme.

Docking studies can reveal the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, docking studies of quinoline derivatives with the epidermal growth factor receptor (EGFR) have shown that the presence of ethyl and carboxylic acid groups can significantly influence the binding affinity. Similarly, studies on quinoline derivatives targeting the SARS-CoV-2

Applications in Contemporary Research

Role as a Synthetic Intermediate

The primary application of this compound is as a versatile intermediate in organic synthesis. biosynth.com Its ability to undergo a variety of chemical reactions makes it a valuable precursor for the construction of more elaborate quinoline-based structures. For example, it has been used in the synthesis of Schiff base ligands and their metal complexes, which have been studied for their potential biological activities. researchgate.netnih.gov

Investigations into Biological Activity

While research on the direct biological activity of this compound itself is limited, its derivatives have been the subject of numerous studies. Quinoline (B57606) derivatives, in general, are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. nih.govsmolecule.comnih.gov For instance, certain halogenated quinoline derivatives have been investigated as potential inhibitors of enzymes like monoamine oxidase (MAO). acs.org The core structure of this compound serves as a scaffold that can be modified to create new compounds with potentially enhanced biological profiles.

The table below provides examples of biologically active compounds that share the quinoline scaffold, highlighting the diverse therapeutic areas where this structural motif is relevant.

| Compound Name | Therapeutic Class |

| Chloroquine (B1663885) | Antimalarial nih.govnih.gov |

| Mefloquine | Antimalarial nih.govnih.gov |

| Ciprofloxacin | Antibacterial nih.gov |

| Bedaquiline | Anti-tubercular nih.gov |

Conclusion

5-Bromo-2-methylquinoline is a significant chemical compound within the realm of synthetic and medicinal chemistry research. Its importance stems from its role as a versatile synthetic intermediate, providing a foundation for the creation of a wide array of more complex quinoline (B57606) derivatives. The established methodologies for its synthesis and the diverse reactivity of its functional groups make it a valuable tool for chemists. While direct applications of this compound are not extensively documented, the broader class of halogenated quinolines, for which it is a representative member, continues to be a fertile ground for the discovery of new molecules with potential therapeutic applications. Future research will likely continue to leverage the synthetic utility of this compound to explore new chemical space and develop novel compounds with tailored biological activities.

Vi. Biological and Pharmacological Research Applications of 5 Bromo 2 Methylquinoline and Its Derivatives

Antimicrobial Activities

Derivatives of 5-Bromo-2-methylquinoline have demonstrated a broad spectrum of antimicrobial activities, indicating their potential as lead compounds for the development of new anti-infective agents.

Antibacterial Potency and Elucidation of Mechanisms of Action

The antibacterial potential of quinoline (B57606) derivatives has been well-established, and compounds incorporating the this compound framework are no exception. Research has shown that these molecules can exhibit significant potency, particularly against Gram-positive bacteria.

Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have been investigated for their antimicrobial activity against a panel of bacteria including Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. researchgate.net Studies revealed that these derivatives showed significant activity against the tested microorganisms, with a pronounced efficacy against the Gram-positive bacteria. researchgate.net

Furthermore, hybrid molecules integrating the quinoline structure have been synthesized and evaluated. Isatin–quinoline conjugates, for instance, have shown significant biocidal activity with minimum inhibitory concentrations (MIC) lower than conventional antibiotics like chloramphenicol (B1208) and ampicillin (B1664943) against several clinical isolates. nih.gov The proposed mechanism for some of these conjugates involves the disruption of the bacterial cell membrane, leading to cell death. nih.gov Other studies on quinoline-derived compounds suggest that their mode of action may involve binding to the peptidyl transferase center in bacteria, thereby inhibiting protein synthesis. nih.gov

Table 1: Antibacterial Activity of Selected Quinoline Derivatives This table is for illustrative purposes and combines findings from various derivatives discussed in the sources.

| Compound/Derivative Class | Bacterial Strain | Activity Metric (e.g., MIC) | Reference |

|---|---|---|---|

| Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline | Staphylococcus aureus | Significant activity | researchgate.net |

| Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline | Bacillus subtilis | Significant activity | researchgate.net |

| Isatin–quinoline conjugates | MRSA clinical isolate | Lower MIC than ampicillin | nih.gov |

| Quinoxaline-based derivatives | S. aureus | MIC: 4–16 μg/mL | nih.gov |

| Quinoxaline-based derivatives | B. subtilis | MIC: 8–32 μg/mL | nih.gov |

Antifungal Efficacy and Spectrum

In addition to antibacterial properties, derivatives of this compound have been explored for their antifungal capabilities. The 5,7-dibromo derivative of 2-methyl-8-quinolinol was identified as one of the most fungitoxic compounds in a study screening against a range of fungi, including Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes. nih.gov

A brominated derivative of 8-hydroxyquinoline, known as bromoquinol, has demonstrated potent and wide-spectrum antifungal activity. oup.comnih.gov Its efficacy is particularly notable against the pathogenic mold Aspergillus fumigatus and various Candida species. oup.comnih.gov The mechanism of action for bromoquinol is multifaceted; it is believed to interfere with fungal iron utilization, which is crucial for cellular processes. oup.comnih.gov Furthermore, studies have shown that bromoquinol induces oxidative stress and apoptosis in A. fumigatus, contributing to its potent antifungal effect. oup.comnih.gov

Antitubercular Research and Potential as Anti-Mycobacterium Agents

The emergence of multi-drug resistant (MDR) and extensively-drug resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. Quinoline-based structures are considered promising scaffolds in this area. researchgate.net

Research into isatin-tethered quinoline hybrids has yielded compounds with potent activity against M. tuberculosis. nih.gov Notably, it was found that for hybrids containing a 5-bromo substituted oxindole (B195798) motif, the placement of a chloro substituent at the C-6 position of the quinoline ring was more beneficial for antitubercular activity than placement at the C-7 position. nih.gov Some of these novel quinoline derivatives have shown potent activity against MDR and XDR tuberculosis strains, with MIC values in the sub-micromolar range. nih.govmdpi.com The mechanism for some novel quinoline derivatives has been linked to the inhibition of the cytochrome bc1 complex, a crucial component of the electron transport chain in M. tuberculosis. nih.gov

Table 2: Antitubercular Activity of Selected Quinoline-Isatin Hybrids

| Compound | M. tuberculosis Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Isatin-tethered quinoline (5-Br oxindole, 6-Cl quinoline) | Drug-Resistant | 7.81 | nih.gov |

| Isatin-tethered quinoline (unsubstituted oxindole, 6-Cl quinoline) | RCMB 010126 | 0.24 | nih.gov |

| Isatin-tethered quinoline (5-F oxindole, 6-Cl quinoline) | RCMB 010126 | 0.48 | nih.gov |

| Isatin-tethered quinoline (5-F oxindole, 7-Cl quinoline) | RCMB 010126 | 0.06 | nih.gov |

Anticancer and Antiproliferative Studies

The quinoline core is a "privileged structure" in medicinal chemistry, and its derivatives have been extensively investigated for their potential as anticancer agents.

Inhibition of Cancer Cell Lines (e.g., C6, HeLa, HT29)

Derivatives of this compound have shown promising antiproliferative activity against various cancer cell lines. In particular, 5,7-dibromo-8-hydroxyquinoline was identified as a highly promising anticancer agent against HeLa (cervical cancer), HT29 (colon adenocarcinoma), and C6 (glioma) cell lines. nih.gov Studies involving a range of quinoline analogs have demonstrated their potential to inhibit cancer cell proliferation at low IC₅₀ concentrations. nih.gov For example, the antiproliferative activity of certain quinoline derivatives has been confirmed through ATP viability assays, which revealed significant reductions in the vitality of cancer cells. researchgate.net

Table 3: Antiproliferative Activity of a Key Quinoline Derivative

| Compound | Cell Line | Activity Metric | Finding | Reference |

|---|---|---|---|---|

| 5,7-dibromo-8-hydroxyquinoline | HeLa | IC₅₀ | Identified as a most promising agent | nih.gov |

| 5,7-dibromo-8-hydroxyquinoline | HT29 | IC₅₀ | Identified as a most promising agent | nih.gov |

| 5,7-dibromo-8-hydroxyquinoline | C6 | IC₅₀ | Identified as a most promising agent | nih.gov |

Mechanisms of Cytotoxicity, Including Induction of Apoptosis

Understanding the mechanism of action is critical for the development of effective anticancer drugs. Research into quinoline derivatives has revealed that their cytotoxicity often involves the induction of apoptosis, or programmed cell death.

Studies have shown that certain quinoline derivatives exert genotoxic and apoptotic effects in cancer cells. researchgate.net The induction of apoptosis is a key mechanism for eliminating malignant cells. semanticscholar.org For some quinoline-isatin derivatives, this process involves the significant down-regulation of anti-apoptotic genes like Bcl-2 and Bcl-xl, and the upregulation of pro-apoptotic genes such as TGF. semanticscholar.org Other related compounds have been shown to elevate the Bax/Bcl-2 ratio, which in turn activates the caspase cascade, leading to apoptosis. mdpi.com Additionally, these compounds can disrupt the mitochondrial membrane potential and deplete intracellular glutathione (B108866) levels, further contributing to their cytotoxic effects. researchgate.net

Enzyme Inhibition in Cancer Pathways (e.g., DNA Topoisomerase I)

The quinoline scaffold is a recognized pharmacophore in the development of anticancer agents, with some derivatives functioning as inhibitors of crucial enzymes in cancer progression, such as topoisomerases. While direct studies on this compound as a topoisomerase inhibitor are not extensively detailed in the reviewed literature, research on closely related bromo-substituted quinoline derivatives highlights the potential of this chemical class.

One pertinent study investigated the in vitro biological activity of various substituted quinoline derivatives against several cancer cell lines. Among the tested compounds, 6-Bromo-5-nitroquinoline demonstrated significant antiproliferative activity against rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines. nih.gov Its activity was comparable to the reference drug, 5-fluorouracil (B62378) (5-FU). nih.gov Further investigation into its mechanism suggested that the compound's ability to induce apoptosis contributes to its potential for causing cancer cell death. nih.gov This finding underscores the importance of the bromo-substituted quinoline core in designing new molecules with anticancer properties.

| Compound | Cancer Cell Line | Activity | Reference |

| 6-Bromo-5-nitroquinoline | C6 (Rat Glioblastoma) | High Antiproliferative | nih.gov |

| 6-Bromo-5-nitroquinoline | HeLa (Human Cervical) | High Antiproliferative | nih.gov |

| 6-Bromo-5-nitroquinoline | HT29 (Human Adenocarcinoma) | High Antiproliferative | nih.gov |

Anti-inflammatory Activities

While the broader class of quinoline derivatives has been investigated for anti-inflammatory properties, specific research directly linking this compound and its derivatives to the pathways mentioned below is not prominent in the available scientific literature.

The p38α Mitogen-Activated Protein Kinase (MAPK) is a key enzyme in the inflammatory response, making it an attractive target for novel anti-inflammatory drugs. Numerous heterocyclic compounds have been developed as p38α MAPK inhibitors. However, based on the conducted literature review, there is no specific data available detailing the inhibitory activity of this compound or its derivatives against p38α MAPK. Research in this area has tended to focus on other scaffolds such as pyridinylquinoxalines, benzothiazoles, and imidazoles. nih.govnih.gov

The inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) is a central strategy in treating inflammatory diseases. While some complex quinoline alkaloids have been shown to modulate inflammatory responses, specific studies detailing the effects of this compound or its derivatives on the production of TNF-α and IL-1β have not been identified.

Antimalarial Potential and Efficacy against Parasitic Strains

The quinoline ring is the foundational structure for many well-known antimalarial drugs, including chloroquine (B1663885) and quinine. Consequently, the synthesis of new quinoline derivatives remains a key strategy in the search for new treatments, particularly for drug-resistant strains of Plasmodium falciparum. Research has explored modifications at various positions of the quinoline ring to enhance activity. For instance, studies on 2-methylquinoline (B7769805) derivatives have served as a basis for developing new antimalarial compounds. nih.gov Furthermore, the investigation of 5-aryl-8-aminoquinolines indicates that substitutions at the 5-position are a viable strategy for retaining antimalarial activity while potentially improving metabolic stability. researchgate.net

Despite this promising background, specific studies evaluating the antimalarial efficacy of this compound or its direct derivatives against parasitic strains were not found in the reviewed literature.

Anti-HIV Activities, Including Integrase Inhibition

Quinoline derivatives have emerged as a significant class of compounds in the development of anti-HIV agents, targeting various stages of the viral life cycle. Research has specifically highlighted the potential of bromo-substituted quinolines.

In the context of allosteric HIV-1 integrase inhibitors (ALLINIs), which block viral replication by triggering an aberrant multimerization of the integrase enzyme, substitutions on the quinoline ring have been systematically studied. One study found that the addition of a bromine atom at either the 6-position or the 8-position of the quinoline scaffold conferred better antiviral properties. nih.gov This suggests that the presence and position of a halogen, such as bromine, can significantly enhance the anti-HIV activity of quinoline-based compounds. Additionally, other studies have noted that bromo-substituted quinoline compounds exhibit potent cytotoxicity against HIV reverse transcriptase (RT), another critical enzyme for viral replication. biorxiv.org

| Quinoline Substitution | Target | Effect | Reference |

| 6-Bromo | HIV-1 Integrase | Enhanced antiviral properties | nih.gov |

| 8-Bromo | HIV-1 Integrase | Enhanced antiviral properties | nih.gov |

| Bromo-substituted | HIV Reverse Transcriptase | Potent cytotoxicity | biorxiv.org |

Enzyme Inhibition Studies in Other Biological Contexts

Beyond their applications in cancer and infectious diseases, quinoline-based compounds have been shown to inhibit a diverse range of other enzymes that act on DNA and RNA. A study on a library of quinoline derivatives revealed broad inhibitory activity.

Notably, these compounds demonstrated inhibitory effects against various base excision repair DNA glycosylases as well as DNA and RNA polymerases. The same study also confirmed the potential of quinoline derivatives to act as inhibitors of HIV reverse transcriptase, with nearly all tested compounds showing significant inhibition at a 10 µM concentration. Furthermore, the quinoline scaffold has been identified as a basis for developing noncovalent inhibitors of the human proteasome, an enzyme complex involved in protein degradation. These findings highlight the versatility of the quinoline structure in targeting a wide array of enzymes, suggesting that this compound and its derivatives could be valuable tools for research in various other biological contexts.

| Enzyme Class/Target | Activity of Quinoline Derivatives | Reference |

| DNA/RNA Polymerases | Inhibitory | |

| Base Excision Repair Glycosylases | Inhibitory | |

| HIV Reverse Transcriptase | Inhibitory | |

| Human Proteasome | Noncovalent Inhibition |

Sphingosine (B13886) Kinase (SphK) Inhibition

Sphingosine kinases (SphK), which exist in two isoforms (SphK1 and SphK2), are critical enzymes in cell signaling, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). researchgate.net Upregulation of these enzymes is observed in numerous cancers, making them an attractive target for anticancer drug development. researchgate.netnih.gov

In the pursuit of new SphK inhibitors, researchers have explored the quinoline-5,8-dione framework as a key fragment. researchgate.net This scaffold is analogous to known quinone-based SphK inhibitors. researchgate.net Research in this area led to the synthesis and evaluation of 7-Bromo-2-methylquinoline-5,8-dione, a derivative of this compound. This compound was developed as part of a fragment-based approach to create novel inhibitors targeting the lipid-binding site of the enzyme. researchgate.netnih.gov The development of these quinoline-5,8-diones led to the identification of dual SphK1/2 inhibition in the low micromolar range, establishing this framework as a new avenue for SphK inhibitor design. nih.gov

| Compound | Target Enzyme | Reported Activity |

|---|---|---|

| Quinoline-5,8-dione Framework Derivatives | SphK1 / SphK2 | Identified as dual inhibitors with low micromolar potency. nih.gov |

Urease Enzyme Inhibition

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its activity is implicated in the pathogenesis of diseases caused by bacteria such as Helicobacter pylori and is also a concern in agriculture. nih.gov Consequently, the discovery of potent urease inhibitors is a significant research goal.

Quinoline derivatives have been explored as potential urease inhibitors. Studies on quinoline-based acyl thiourea (B124793) derivatives revealed that the presence and nature of substituents on an associated aryl ring significantly influence their inhibitory potential. tandfonline.comnih.gov Specifically, derivatives featuring a bromine (Br) atom on the aryl ring demonstrated significantly greater urease inhibitory activity compared to those with other substituents. tandfonline.comnih.gov This highlights the potential of bromo-substituted quinoline scaffolds as foundational structures for novel urease inhibitors. Further research on other heterocyclic scaffolds, such as 5-aryl-1,2,4-triazole-3-thiones, corroborates the efficacy of bromine substitution; bromo-substituted rings were found to be more active than their chlorinated or fluorinated counterparts. nih.govsemanticscholar.org

| Compound Series | Key Finding | IC₅₀ Value (Exemplar) | Reference Compound | IC₅₀ Value (Reference) |

|---|---|---|---|---|

| Quinoline-based acyl thioureas | Compounds with Br on the aryl ring showed significantly greater inhibitory potential. tandfonline.comnih.gov | 1.19 µM - 18.92 µM | Thiourea | 19.53 ± 0.032 µM tandfonline.comnih.gov |

| 5-(2-Bromophenyl)-4-(1-phenylpropyl)-2H-1,2,4-triazole-3(4H)-thione | Bromo-substituted derivatives were the most potent in the series. semanticscholar.org | 7.8 ± 0.2 µM | Thiourea | 21.0 ± 0.11 µM semanticscholar.org |

Structure-Activity Relationship (SAR) Studies in Biological Systems

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Current time information in Pasuruan, ID. Structure-activity relationship (SAR) studies are crucial for understanding how these molecular features influence pharmacological effects, thereby guiding the design of more potent and selective agents.

Impact of Bromine Position on Pharmacological Activity

The location of the bromine atom on the quinoline scaffold plays a critical role in determining the pharmacological effects of the compound. Research on the antiproliferative activity of highly brominated quinolines against various cancer cell lines has provided clear evidence for this position-dependent effect.

For instance, studies have shown that quinoline derivatives featuring bromine atoms at the C-5 and C-7 positions demonstrated significant inhibitory activity against C6, HeLa, and HT29 cancer cell lines. In stark contrast, compounds with bromine substitutions at the C-3, C-6, and C-8 positions exhibited no inhibitory activity against the same cell lines. This underscores the importance of the specific placement of bromine on the benzene (B151609) ring of the quinoline system for conferring anticancer properties.

The influence of halogen position is also observed in other heterocyclic systems. In a series of 5-aryl-substituted 1,3,4-oxadiazoles, a derivative with a para-bromo substituent on the phenyl ring displayed the highest urease inhibitory activity. nih.gov This finding indicates that the electronic and steric effects of the bromine atom are optimally harnessed for enzyme inhibition when it is placed at a specific position relative to the rest of the molecule.

Role of Other Substituents on the Quinoline Scaffold in Modulating Bioactivity

SAR studies have revealed several key trends:

Synergistic Effects : The combination of a bromine atom with other electron-withdrawing groups can enhance bioactivity. For example, the introduction of a nitro group at the C-5 position of a 6,8-dibromoquinoline (B11842131) scaffold amplified its antiproliferative effects, demonstrating a synergistic impact between the bromine and nitro substitutions.

Influence of Alkoxy and Alkyl Groups : The nature of substituents at other positions can fine-tune activity. In one study on quinoline-carbonitrile derivatives, a methoxy (B1213986) group at position 6 was found to be biologically preferred over a methyl group or no substitution for antibacterial activity. Current time information in Pasuruan, ID. Conversely, in a different series of ibuprofen-quinolinyl hybrids, a fluorine substituent was found to outperform both chlorine and methyl groups in terms of potency. Current time information in Pasuruan, ID.

Impact on Urease Inhibition : For quinoline-based acyl thiourea derivatives, the presence of electron-donating groups such as methoxy (OCH₃), ethoxy (OC₂H₅), and methyl (CH₃) groups on an attached aryl ring, in addition to bromine, resulted in significantly greater urease inhibitory potential compared to compounds with simple hydrocarbon chains. tandfonline.comnih.gov

These findings collectively illustrate that the pharmacological activity of a quinoline derivative is not determined by a single substituent but by the complex interplay of all functional groups and their specific arrangement on the heterocyclic core. Current time information in Pasuruan, ID.

Vii. Advanced Applications in Materials Science

Exploration in Organic Electronics and Photonic Devices

The field of organic electronics leverages the diverse properties of carbon-based molecules to create novel electronic and photonic devices. Quinoline (B57606) derivatives are of particular interest due to their rigid, planar structure and tunable electronic characteristics. 5-Bromo-2-methylquinoline, as a functionalized quinoline, is a promising candidate for the synthesis of more complex molecules for these applications. The presence of the bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the construction of larger conjugated systems. These extended π-systems are fundamental to the performance of organic semiconductors.

The inherent properties of the quinoline core, such as its electron-deficient nature, can be strategically utilized in the design of materials with specific charge-transport properties. The methyl group at the 2-position can also influence the solubility and molecular packing of any resulting materials, which are critical factors in device fabrication and performance. While direct studies on the electronic properties of this compound are not extensively documented, its potential as a precursor to more complex organic electronic materials is significant.

Potential as Components in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The performance of an OLED is heavily reliant on the properties of the organic materials used in its emissive and charge-transport layers. Quinoline derivatives have been successfully employed in OLEDs, most notably as electron-transporting materials and as ligands in emissive metal complexes.

For instance, research has shown that other brominated quinoline derivatives can serve as precursors for the synthesis of blue-emitting materials, which are crucial for full-color displays. The bromine atom can be substituted to introduce other functional groups that enhance the electroluminescent properties of the molecule. While specific research on this compound in OLEDs is not yet prevalent, its foundational structure suggests it could be a valuable building block for creating novel host or emissive materials. The general characteristics of quinoline-based materials in OLEDs, such as good thermal stability and electron-transporting capabilities, provide a strong rationale for future investigations into this compound and its derivatives.

To illustrate the potential, the table below showcases the performance of other quinoline derivatives that have been incorporated into OLED devices.

| Quinoline Derivative | Role in OLED | Emission Color | Reference Device Performance |

| 8,8′-dimethoxy-5,5′-bisquinoline | Electron Transporting & Emitting Material | Blue | Peak Wavelength: 425 nm |

| Tris(8-hydroxyquinolinato)aluminum (Alq3) | Emissive & Electron Transporting Material | Green | Widely used benchmark material |

| 5,7-dibromo-8-hydroxyquinoline | Fluorescent Layer | UV/Blue | Investigated for fluorescent properties |

This table is for illustrative purposes to show the application of related quinoline compounds, as direct data for this compound is not available.

Research in Dye-Sensitized Solar Cell (DSSC) Materials

Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity, offering advantages such as low-cost fabrication and good performance in diffuse light conditions. The efficiency of a DSSC is critically dependent on the properties of the sensitizing dye, which is responsible for light absorption and electron injection.

Organic dyes based on a donor-π-acceptor (D-π-A) architecture are widely explored for this purpose. The quinoline moiety can be incorporated into the structure of these dyes, acting as a π-bridge or an acceptor unit. The electron-withdrawing nature of the quinoline ring can facilitate intramolecular charge transfer, a key process for efficient electron injection. The bromo- and methyl-substituents on this compound offer handles for chemical modification to tune the absorption spectrum and energy levels of potential dye molecules. While direct application of this compound as a DSSC dye has not been reported, its potential as a synthetic intermediate for more complex dye structures is an area ripe for exploration.

Development for Organic Photovoltaics (OPV) Materials

Organic photovoltaics (OPVs) offer the potential for lightweight, flexible, and low-cost solar cells. The active layer of an OPV device typically consists of a blend of a donor and an acceptor material. The design and synthesis of new materials with tailored electronic and optical properties are crucial for improving the power conversion efficiency of OPVs.

Similar to its potential role in DSSCs, this compound can serve as a building block for the synthesis of novel donor or acceptor materials for OPVs. The quinoline core can be functionalized to create polymers or small molecules with appropriate energy levels and broad absorption spectra. The development of quinoxaline-based polymers, which share structural similarities with quinoline, has led to significant advancements in OPV performance. This suggests that quinoline-based materials, including derivatives of this compound, could also be promising candidates for OPV applications. Further research is needed to synthesize and characterize such materials and to evaluate their performance in photovoltaic devices.

Viii. Conclusion and Future Research Perspectives

Synthesis of Key Research Findings on 5-Bromo-2-methylquinoline

This compound has been identified as a significant heterocyclic compound, primarily utilized as a versatile intermediate in the synthesis of more complex molecules. Research has highlighted its role as a building block for creating a variety of organic compounds and heterocycles. nih.govbiosynth.com One notable synthesis method involves the reaction of 2-methylquinoline (B7769805) with trifluoroacetic acid. biosynth.com The resulting acid group is an important functional component for further chemical modifications. biosynth.com

The compound has also been shown to be an effective catalyst in several types of chemical reactions, including carbonylation, vinylation, dehalogenation, and alkylhydroxylamine formation. biosynth.com This catalytic activity underscores its utility in synthetic organic chemistry.

While direct and extensive biological studies on this compound are not widely documented in the reviewed literature, research on closely related structures provides valuable insights. For instance, a Schiff base ligand derived from 7-formyl-8-hydroxy-2-methylquinoline and 5-bromo-3-hydrazonoindolin-2-one, along with its metal complexes, has demonstrated in vitro antibacterial, antifungal, and antioxidant properties. nih.govresearchgate.net This suggests that the 2-methylquinoline moiety, a core component of this compound, can be incorporated into larger molecules with significant biological activity.

The quinoline (B57606) scaffold, in general, is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory effects. nih.govrsc.orgnih.govsciencescholar.us This extensive body of research on quinoline derivatives provides a strong basis for the potential pharmacological importance of this compound and its derivatives.

Key Research Findings on this compound

| Area of Research | Key Findings | Citations |

|---|---|---|

| Synthesis | Synthesized from 2-methylquinoline and trifluoroacetic acid. | biosynth.com |

| Chemical Utility | Serves as a versatile intermediate for synthesizing various heterocycles and organic compounds. | nih.govbiosynth.com |

| Catalytic Activity | Effective in catalyzing carbonylation, vinylation, dehalogenation, and alkylhydroxylamine formation. | biosynth.com |

| Inferred Biological Potential | Derivatives of similar quinoline structures show antibacterial, antifungal, and antioxidant activities. | nih.govresearchgate.net |

Identification of Unexplored Research Avenues and Knowledge Gaps

Despite its utility in organic synthesis, there are significant knowledge gaps in the scientific understanding of this compound, particularly concerning its biological profile. A primary unexplored avenue is the comprehensive screening of its pharmacological activities. The broad bioactivities of the quinoline class of compounds suggest that this compound itself, or its simple derivatives, may possess undiscovered therapeutic properties. nih.govrsc.org

A significant knowledge gap exists in the structure-activity relationship (SAR) of this compound derivatives. Systematic modification of the this compound scaffold and subsequent biological evaluation would be necessary to understand how different functional groups at various positions influence its activity.

Furthermore, the full catalytic potential of this compound may not yet be fully realized. While its role in certain reactions is known, its efficacy in a broader range of catalytic processes, especially in the context of green chemistry and sustainable synthesis, remains to be investigated. biosynth.com The development of more efficient and environmentally friendly synthetic routes to this compound itself is another area that warrants further exploration. mdpi.com

Unexplored Research Avenues and Knowledge Gaps

| Unexplored Avenue/Knowledge Gap | Description | Potential Impact |

|---|---|---|

| Comprehensive Biological Screening | Lack of extensive studies on the pharmacological activities of this compound. | Discovery of new therapeutic applications. |

| Structure-Activity Relationship (SAR) Studies | Limited understanding of how chemical modifications affect the biological activity of its derivatives. | Rational design of more potent and selective therapeutic agents. |

| Expanded Catalytic Applications | Potential for use in a wider range of catalytic reactions, including green chemistry applications. | Development of more efficient and sustainable chemical syntheses. |

| Optimized Synthesis Protocols | Need for more efficient and environmentally friendly methods for its preparation. | Increased accessibility and reduced environmental impact of its production. |

Future Prospects for Novel Therapeutic Agents Derived from this compound

The quinoline nucleus is a privileged scaffold in drug discovery, and this compound represents a promising starting point for the development of novel therapeutic agents. rsc.orgnih.gov The presence of the bromine atom at the 5-position offers a reactive handle for further functionalization through various cross-coupling reactions, allowing for the creation of diverse chemical libraries.

Future research could focus on designing and synthesizing derivatives of this compound with potential applications in several therapeutic areas. Given the known anticancer, antibacterial, and antimalarial activities of other quinoline compounds, these are logical areas for initial investigation. nih.govnih.govbeilstein-journals.org For example, new derivatives could be designed to target specific enzymes or receptors implicated in these diseases.

The development of hybrid molecules, where this compound is combined with other pharmacologically active moieties, could lead to compounds with dual or enhanced activity. This approach has been successful in the development of other quinoline-based drugs. The exploration of metal complexes of this compound derivatives, similar to those studied for related compounds, could also yield novel therapeutic candidates with unique mechanisms of action. nih.govresearchgate.net

Future Methodological Advancements in the Research and Application of this compound

Future advancements in the research and application of this compound will likely be driven by innovations in synthetic chemistry and analytical techniques. The adoption of greener and more sustainable synthetic methods, such as microwave-assisted synthesis, flow chemistry, and the use of eco-friendly solvents and catalysts, will be crucial for the efficient and environmentally responsible production of this compound and its derivatives. mdpi.comtandfonline.com

The application of modern catalytic systems, including transition-metal catalysis, for the functionalization of the quinoline ring will enable the synthesis of a wider range of derivatives with greater precision and control. mdpi.comnih.gov High-throughput screening methods, coupled with computational modeling and in silico drug design, will accelerate the discovery of new biological activities and the optimization of lead compounds derived from this compound.

Advanced analytical techniques will be essential for the characterization of novel derivatives and for studying their interactions with biological targets. These methods will provide a deeper understanding of the mechanisms of action of new therapeutic agents and will be critical for their preclinical and clinical development. The continued development of efficient and scalable synthetic routes will be paramount to advancing the study and application of this compound in both academic research and the pharmaceutical industry. futuremarketinsights.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-methylquinoline, and how can reaction conditions be optimized?

- Methodological Answer : A common synthetic approach involves bromination of 2-methylquinoline using bromine or brominating agents under controlled conditions. For example, in analogous systems, halogenation reactions are performed in anhydrous dichloromethane with triethylamine as a base to neutralize HBr byproducts . Optimization parameters include temperature control (0–25°C), stoichiometric ratios, and purification via column chromatography using silica gel. Monitoring reaction progress via TLC or LC-MS is critical .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : -NMR can confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm; methyl group at δ 2.6 ppm). -NMR identifies the brominated carbon (δ ~120–130 ppm) .

- MS : ESI-MS or EI-MS can verify molecular weight (MW: 222.09 g/mol) and fragmentation patterns .

- HPLC : Purity analysis (>97%) requires reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis. Stability tests under accelerated conditions (40°C/75% RH for 6 months) can predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent systems). Use meta-analysis frameworks to compare datasets, ensuring variables like IC values are normalized to standardized protocols. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) . For example, quinaldine derivatives with bromine substituents showed varying inhibitory effects on acetylcholinesterase depending on solvent polarity .

Q. What strategies are effective for regioselective functionalization of the quinoline ring in this compound?

- Methodological Answer :

- Electrophilic Substitution : Bromine at C5 directs further substitution to C6/C8 positions. Use directing groups (e.g., –NH) or transition-metal catalysts (e.g., Pd for cross-coupling) .

- C–H Activation : Rhodium or iridium catalysts enable selective functionalization at C3 or C7 positions under mild conditions .

Q. How can computational modeling guide the design of this compound-based inhibitors for therapeutic targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinase enzymes). Validate with molecular dynamics simulations to assess stability of ligand-receptor complexes .

- QSAR : Correlate substituent electronic properties (Hammett σ constants) with biological activity to optimize lead compounds .

Q. What experimental designs are suitable for analyzing the photophysical properties of this compound in material science applications?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity to study solvatochromism.

- TD-DFT Calculations : Compare experimental λ with theoretical predictions to elucidate electronic transitions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in polar vs. nonpolar solvents?

- Methodological Answer : Re-evaluate solubility using standardized protocols (e.g., shake-flask method at 25°C). Note that discrepancies may stem from impurities or polymorphic forms. For example, solubility in DMSO ranges from 50–100 mg/mL depending on batch purity .

Q. What factors contribute to variability in catalytic efficiency when using this compound as a ligand in transition-metal complexes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.